molecular formula C11H7F3INO B13018696 3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B13018696
M. Wt: 353.08 g/mol
InChI Key: BBTLLBUVAIDAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative characterized by the presence of iodine, methyl, and trifluoromethyl groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings to form biaryl or alkynyl derivatives.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products

    Substitution reactions: Products with the iodine atom replaced by the nucleophile.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling reactions: Biaryl or alkynyl derivatives.

Scientific Research Applications

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications:

    Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological research: Used as a probe to study biological pathways and molecular interactions.

    Material science: Investigated for its potential use in organic electronics and photonics.

    Chemical synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application:

    Antimicrobial activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer activity: It could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

    Anti-inflammatory activity: It might inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-4(1H)-one: Lacks the iodine and trifluoromethyl groups, resulting in different chemical properties and biological activities.

    3-Iodoquinolin-4(1H)-one: Lacks the methyl and trifluoromethyl groups, affecting its reactivity and applications.

    8-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the iodine and methyl groups, leading to variations in its chemical behavior and uses.

Uniqueness

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the combination of iodine, methyl, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C11H7F3INO
  • Molecular Weight : 353.08 g/mol
  • CAS Number : 1330753-31-5

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group and iodine at specific positions on the quinoline scaffold. Various synthetic routes have been explored, often focusing on optimizing yields and purity through different reaction conditions and catalysts.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl and iodo substituents in this compound enhances its efficacy against various bacterial strains. In one study, analogs with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.15 µM against resistant strains of bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound exhibited IC50 values ranging from 0.087 µM to 0.289 µM, indicating potent anticancer activity . Notably, modifications in the structure, such as the introduction of electron-withdrawing groups, have been shown to enhance cytotoxicity significantly.

The mechanism by which this compound exerts its biological effects is believed to involve metal chelation and enzyme inhibition. Quinoline derivatives are known to interact with metal ions, which can disrupt cellular processes in pathogens and cancer cells . Additionally, studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial properties against E. coli and Staphylococcus aureus; reported MIC values of 0.15 µM .
Study 2 Assessed cytotoxicity in human breast cancer cell lines; IC50 values ranged from 0.087 µM to 0.289 µM .
Study 3 Explored the mechanism involving metal chelation; suggested enhanced efficacy through structural modifications .

Safety and Toxicology

Safety data indicate that while this compound has promising biological activities, it also poses risks such as skin irritation and respiratory issues upon exposure . Therefore, handling precautions are essential during laboratory use.

Properties

Molecular Formula

C11H7F3INO

Molecular Weight

353.08 g/mol

IUPAC Name

3-iodo-2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H7F3INO/c1-5-8(15)10(17)6-3-2-4-7(9(6)16-5)11(12,13)14/h2-4H,1H3,(H,16,17)

InChI Key

BBTLLBUVAIDAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.